molecular formula C18H15N3O4 B2585902 2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide CAS No. 1904304-82-0

2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2585902
CAS No.: 1904304-82-0
M. Wt: 337.335
InChI Key: BZHGWZUKRKNZIX-UHFFFAOYSA-N
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Description

2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the cinnolinyl group: This step may involve the reaction of the chromene derivative with a cinnoline precursor under specific conditions, such as heating or the use of a catalyst.

    Amidation reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene derivatives: Known for their diverse biological activities.

    Cinnoline derivatives: Often studied for their medicinal properties.

Uniqueness

The uniqueness of 2-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2H-chromene-3-carboxamide lies in its specific structure, which combines the chromene and cinnoline moieties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-9-11-7-12(5-6-14(11)20-21-16)19-17(23)13-8-10-3-1-2-4-15(10)25-18(13)24/h1-4,8-9,12H,5-7H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGWZUKRKNZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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